molecular formula C10H16Cl2O3 B5220841 2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyldihydro-3(2H)-furanone

2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyldihydro-3(2H)-furanone

Cat. No. B5220841
M. Wt: 255.13 g/mol
InChI Key: ADFBOHINSCUDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyldihydro-3(2H)-furanone is a synthetic compound that has been widely used in scientific research. It is commonly known as MX and has been studied for its potential applications in various fields, including environmental science, pharmacology, and food chemistry. MX is a highly reactive compound that can undergo various chemical reactions, making it a versatile tool for scientific research.

Mechanism of Action

MX is a potent alkylating agent that can react with various biological molecules, including DNA and proteins. Its mechanism of action involves the formation of covalent bonds with these molecules, leading to their functional impairment or destruction. This makes MX a powerful tool for studying the effects of chemical exposure on living organisms.
Biochemical and Physiological Effects:
MX has been shown to have a range of biochemical and physiological effects on living organisms. Studies have demonstrated that MX can induce DNA damage, oxidative stress, and cell death in various cell types. It has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

MX has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also highly reactive, allowing for precise control over its interactions with biological molecules. However, MX also has some limitations. It is highly toxic and requires careful handling to prevent exposure to researchers. Its reactivity can also make it difficult to control in some experimental settings.

Future Directions

There are several future directions for the study of MX. One area of research is the development of new methods for synthesizing MX that are more efficient and environmentally friendly. Another area of research is the exploration of MX's potential applications in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MX's effects on living organisms and to develop strategies for mitigating its toxic effects.

Synthesis Methods

MX can be synthesized through the reaction of 2-methyl-2-butene with chlorine gas in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form MX. The synthesis of MX is a complex process that requires careful handling of the reactants and the use of specialized equipment.

Scientific Research Applications

MX has been extensively used in scientific research due to its unique properties. It has been used as a model compound for studying the formation and fate of disinfection byproducts in water treatment processes. MX has also been studied for its potential applications in pharmacology, particularly in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

2-tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2O3/c1-8(2,3)9(4)6(13)5-10(14,15-9)7(11)12/h7,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFBOHINSCUDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(O1)(C(Cl)Cl)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-(dichloromethyl)-5-hydroxy-2-methyloxolan-3-one

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